Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium
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Overview
Description
Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium is a quaternary ammonium compound with a carboxyl group attached to the nitrogen atom. This compound is known for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule. This unique structure allows it to interact with various biological and chemical systems, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium typically involves the reaction of dimethylamine with chloroacetic acid. The reaction proceeds under basic conditions, often using sodium hydroxide as a catalyst. The general reaction scheme is as follows:
- Dimethylamine + Chloroacetic Acid → this compound
- The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
- The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium undergoes several types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form various carboxylated derivatives.
- Reduction : Reduction reactions can convert the carboxyl group to an alcohol group.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
- Substitution : Nucleophiles like amines and thiols are commonly used in substitution reactions.
- Oxidation : Produces carboxylated derivatives.
- Reduction : Produces alcohol derivatives.
- Substitution : Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
- Biology : Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
- Medicine : Investigated for its potential use in drug delivery systems and as a therapeutic agent.
- Industry : Utilized in the production of detergents, cosmetics, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium involves its interaction with biological membranes and proteins. The compound’s zwitterionic nature allows it to form stable complexes with various biomolecules, affecting their structure and function. It can also disrupt lipid bilayers, leading to changes in membrane permeability and cellular processes.
Comparison with Similar Compounds
Similar Compounds:
- Betaine : A naturally occurring compound with similar zwitterionic properties.
- Glycine Betaine : Another zwitterionic compound used in similar applications.
- Trimethylglycine : Known for its role in osmoregulation and as a methyl donor in biological systems.
Uniqueness: Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium is unique due to its specific structure, which allows for a broader range of chemical reactions and interactions compared to other similar compounds. Its ability to form stable complexes with a variety of biomolecules makes it particularly valuable in biochemical and medical research.
Properties
IUPAC Name |
bis(carboxymethyl)-dimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H-,8,9,10,11)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQNVWQXQGVIJ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO4+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578446 |
Source
|
Record name | Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98151-74-7 |
Source
|
Record name | Carboxy-N-(carboxymethyl)-N,N-dimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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